molecular formula C24H27N3O2 B6503706 4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide CAS No. 1421481-91-5

4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide

Cat. No.: B6503706
CAS No.: 1421481-91-5
M. Wt: 389.5 g/mol
InChI Key: QIXUWUHJEKSOTE-UHFFFAOYSA-N
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Description

4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide is a complex organic compound featuring a phenyl group, an imidazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the reaction of glyoxal with ammonia or through the Debus-Radziszewski imidazole synthesis

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted imidazoles or phenyl derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: Due to its structural complexity, it can be used as a probe in biological studies to understand molecular interactions and pathways.

Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • Imidazole derivatives: These compounds share the imidazole ring and are known for their diverse biological activities.

  • Phenyl-containing compounds: These compounds have phenyl groups and are often used in pharmaceuticals and materials science.

Uniqueness: 4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide is unique due to its combination of phenyl, imidazole, and carboxamide groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-phenyl-N-[3-(2-phenylimidazol-1-yl)propyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c28-23(24(12-18-29-19-13-24)21-10-5-2-6-11-21)26-14-7-16-27-17-15-25-22(27)20-8-3-1-4-9-20/h1-6,8-11,15,17H,7,12-14,16,18-19H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXUWUHJEKSOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCCN3C=CN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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